molecular formula C8H14 B12389225 1-(2,2-Dimethylpropyl)cyclopropene

1-(2,2-Dimethylpropyl)cyclopropene

Cat. No.: B12389225
M. Wt: 110.20 g/mol
InChI Key: DTBSHMOVLBSMST-UHFFFAOYSA-N
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Description

1-(2,2-Dimethylpropyl)cyclopropene is a cyclopropene derivative known for its role as an ethylene antagonist. Ethylene is a plant hormone that promotes fruit ripening and senescence. By inhibiting ethylene action, this compound helps in maintaining the quality of agricultural products by delaying processes such as fruit softening and peel degreening .

Preparation Methods

The synthesis of 1-(2,2-Dimethylpropyl)cyclopropene involves a two-step process starting from α-diisobutylene. The first step is allylic chlorination using hypochlorite and hydrochloric acid to produce α-DIBCl (2-(chloromethyl)-4,4-dimethyl-1-pentene). The second step involves α-elimination of the allylic chloride using a strong base, such as lithium diethylamide, to form this compound . This method yields the compound with 35% efficiency and 95% purity .

Chemical Reactions Analysis

1-(2,2-Dimethylpropyl)cyclopropene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyclopropene ring into cyclopropane derivatives.

    Substitution: The compound can undergo substitution reactions where the cyclopropene ring is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Mechanism of Action

1-(2,2-Dimethylpropyl)cyclopropene exerts its effects by binding to ethylene receptors in plants, thereby blocking the action of ethylene. This inhibition prevents the ethylene-induced processes such as fruit ripening and senescence. The molecular targets include ethylene receptors like ETR1, which are involved in the ethylene signaling pathway .

Comparison with Similar Compounds

1-(2,2-Dimethylpropyl)cyclopropene is unique compared to other ethylene antagonists due to its specific structure and high efficiency in inhibiting ethylene action. Similar compounds include:

This compound stands out due to its higher purity and specific application methods, such as aqueous emulsions for spraying on plants .

Properties

Molecular Formula

C8H14

Molecular Weight

110.20 g/mol

IUPAC Name

1-(2,2-dimethylpropyl)cyclopropene

InChI

InChI=1S/C8H14/c1-8(2,3)6-7-4-5-7/h4H,5-6H2,1-3H3

InChI Key

DTBSHMOVLBSMST-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=CC1

Origin of Product

United States

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